4-(4-Nitrophenyl)morpholin-3-one

Catalog No.
S730040
CAS No.
446292-04-2
M.F
C10H10N2O4
M. Wt
222.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(4-Nitrophenyl)morpholin-3-one

CAS Number

446292-04-2

Product Name

4-(4-Nitrophenyl)morpholin-3-one

IUPAC Name

4-(4-nitrophenyl)morpholin-3-one

Molecular Formula

C10H10N2O4

Molecular Weight

222.2 g/mol

InChI

InChI=1S/C10H10N2O4/c13-10-7-16-6-5-11(10)8-1-3-9(4-2-8)12(14)15/h1-4H,5-7H2

InChI Key

OWMGEFWSGOTGAU-UHFFFAOYSA-N

SMILES

C1COCC(=O)N1C2=CC=C(C=C2)[N+](=O)[O-]

Synonyms

4-(3-Oxo-4-morpholinyl)nitrobenzene; 4-(4-Nitrophenyl)-3-oxomorpholine; 4-(4-Nitrophenyl)morpholin-3-one;

Canonical SMILES

C1COCC(=O)N1C2=CC=C(C=C2)[N+](=O)[O-]

The exact mass of the compound 4-(4-Nitrophenyl)morpholin-3-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-(4-Nitrophenyl)morpholin-3-one is a substituted morpholinone, a class of heterocyclic compounds recognized for their utility in medicinal chemistry. This compound is a crystalline solid at room temperature, soluble in various polar organic solvents. Its core structure features a morpholin-3-one ring N-substituted with a nitrophenyl group. This specific combination of moieties makes it a critical precursor, primarily for the synthesis of advanced pharmaceutical intermediates like 4-(4-aminophenyl)morpholin-3-one, which is a key building block for anticoagulants such as Rivaroxaban.

Substituting this compound with its non-nitrated analog, 4-phenylmorpholin-3-one, is an inefficient procurement strategy for syntheses requiring a para-amino functionality. The alternative—nitrating 4-phenylmorpholin-3-one—introduces process complexity and potential isomer-related purification challenges. The para-nitro group on 4-(4-Nitrophenyl)morpholin-3-one is not merely an arbitrary substituent; it is a precisely positioned, highly reactive handle designed for efficient and clean reduction to the corresponding amine. This built-in functionality provides a more direct, higher-yielding, and regiospecific route to key downstream intermediates compared to multi-step functionalization of a simpler precursor, thereby avoiding significant process re-development and purification costs.

High-Yield Precursor for 4-(4-Aminophenyl)morpholin-3-one via Catalytic Hydrogenation

This compound is specifically designed for efficient reduction to its amino-form. In a documented industrial process, catalytic hydrogenation of 4-(4-nitrophenyl)-3-morpholinone using a palladium-on-carbon catalyst in ethanol at 80°C and 5 bar H₂ pressure achieves a 93% isolated yield of 4-(4-aminophenyl)-3-morpholinone. A separate process using similar conditions (Pd/C, H₂, 70°C, 3 bar) in THF reported an 89% yield. These high-yield transformations are central to the economic viability of multi-step syntheses.

Evidence DimensionIsolated Yield of 4-(4-aminophenyl)morpholin-3-one
Target Compound Data93% and 89%
Comparator Or BaselineNitration of 4-phenylmorpholin-3-one followed by reduction, a multi-step process with lower overall efficiency and potential for side products.
Quantified DifferenceProvides a direct, high-yield (>89%) single-step conversion to the key amine intermediate.
ConditionsCatalytic hydrogenation with Pd/C in ethanol or THF

High, reproducible yields in this key conversion step directly reduce precursor waste and improve the overall cost-efficiency of synthesizing complex final products like Rivaroxaban.

Ensured Para-Regioselectivity, Eliminating Isomeric Impurities

Procuring this compound provides absolute control over the substituent position, delivering a 100% para-isomer. The alternative approach, nitrating the unsubstituted precursor 4-phenylmorpholin-3-one, requires strong acidic conditions (e.g., HNO₃ in H₂SO₄). While this can yield the desired para-product, electrophilic aromatic substitution reactions inherently risk the formation of ortho- and meta-isomers, which complicates purification and can reduce the usable yield of the target compound.

Evidence DimensionRegiochemical Purity
Target Compound Data100% para-isomer
Comparator Or BaselineNitration of 4-phenylmorpholin-3-one
Quantified DifferenceEliminates the risk of ortho/meta isomer formation inherent to electrophilic nitration of the unsubstituted phenyl ring.
ConditionsSynthesis of the target amine via two different routes: direct reduction vs. nitration then reduction.

Guaranteed regioselectivity simplifies downstream processing, eliminates the need for challenging isomer separations, and ensures lot-to-lot consistency, which is critical in pharmaceutical manufacturing.

Process-Friendly Physical Form: A Crystalline Solid for Improved Handling and Purity

4-(4-Nitrophenyl)morpholin-3-one is consistently described as a yellow or off-white solid. Its solid nature is advantageous for industrial-scale handling, weighing, and storage compared to oils or amorphous materials. Furthermore, its crystallinity allows for purification by recrystallization, a robust and scalable method for achieving high purity. For instance, a patented synthesis describes purification by recrystallization from ethyl acetate to yield the final, pure product.

Evidence DimensionPhysical State and Purifiability
Target Compound DataCrystalline solid
Comparator Or BaselineNon-crystalline or oily intermediates which can be more difficult to handle, accurately dose, and purify at scale.
Quantified DifferenceNot applicable (qualitative advantage).
ConditionsStandard laboratory and manufacturing environments.

A stable, crystalline solid simplifies material handling, improves dosing accuracy, and enables cost-effective purification, leading to more reliable and reproducible manufacturing processes.

Key Intermediate in the Synthesis of Factor Xa Inhibitors

This compound's primary and most well-documented application is as a key intermediate in the synthesis of the anticoagulant drug Rivaroxaban. The efficient, high-yield reduction to 4-(4-aminophenyl)morpholin-3-one is a critical step in the established manufacturing routes for this widely used therapeutic agent.

Scaffold for Medicinal Chemistry Programs Requiring a Para-Aminophenyl Moiety

Beyond Factor Xa, the 4-aminophenyl-morpholinone core is a valuable scaffold for exploring other enzyme inhibitors, such as those targeting Factor XIa. The guaranteed para-orientation and reliable conversion from the nitro-precursor make this compound an ideal starting point for library synthesis and structure-activity relationship (SAR) studies where a primary aromatic amine is required for subsequent coupling reactions.

Process Development for Scalable, Regulated Pharmaceutical Synthesis

Given its status as a crystalline solid with a well-defined, high-yield conversion pathway to a key pharmaceutical intermediate, this compound is well-suited for process development in regulated (e.g., GMP) environments. Its reliable handling and purification characteristics support the development of robust, scalable, and reproducible manufacturing workflows where purity and consistency are paramount.

XLogP3

0.8

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 4 of 5 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 5 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

446292-04-2

Wikipedia

4-(3-Oxo-4-morpholinyl)nitrobenzene

Dates

Last modified: 08-15-2023

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